molecular formula C10H17NO B132026 3-Amino-1-adamantanol CAS No. 702-82-9

3-Amino-1-adamantanol

Cat. No. B132026
CAS RN: 702-82-9
M. Wt: 167.25 g/mol
InChI Key: DWPIPTNBOVJYAD-BQKDNTBBSA-N
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Description

3-Amino-1-adamantanol (3-A1A) is an organic compound that has been studied for its potential applications in the field of science and medicine. 3-A1A is a primary amine and is derived from adamantane, which is an organic compound with a unique cage-like structure. It is a white, odourless, and crystalline solid that is soluble in polar solvents such as water and alcohols. 3-A1A has been used in a variety of scientific and medical applications due to its unique properties.

Scientific Research Applications

Applications in Solubility and Thermodynamics

Solubility in Solvent Mixtures 3-Amino-1-adamantanol's solubility in binary ethanol and water solvent mixtures at various temperatures has been extensively studied. These investigations have provided insights into the solubility behavior of this compound in mixed solvents and have also calculated some thermodynamic parameters in these mixtures (Jouyban, Martínez, & Acree, 2016).

Thermodynamics of Solution Process Research focused on the solubility and solution thermodynamics of this compound, measuring its solubility in various solvents and binary solvent mixtures across different temperatures. The studies also involved fitting the solubility data to various models and calculating the thermodynamic properties like Gibbs energy, enthalpy, and entropy of the solution process (Li et al., 2016).

Applications in Material Synthesis

Optimization of Synthetic Conditions Optimizations in the synthetic process of this compound have been explored, focusing on various factors such as material ratios, reaction temperatures, and catalysts. This has led to improved yields and purity, making the process more suitable for industrial production (Xiang, 2013).

Polyimides Derived from Adamantane-Containing Diamines this compound has been used in the synthesis of adamantane-containing diamines, which were then used to produce semi-alicyclic polyimides. These polyimides demonstrated promising thermal, mechanical, and optical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).

Applications in Chemical Modification and Analysis

Organic Functionalized Graphene Oxide this compound has been utilized in the modification of graphene oxide, affecting its stability in water. The research into organic functionalized graphene oxide provides insights into the behavior of modified materials and their potential applications in sensors, membranes, and sorbents (Kim et al., 2020).

Applications in Molecular Complexation and Synthesis

Enantioresolution and Chameleonic Mimicry The molecule has been part of studies related to enantioresolution, where specific derivatives exhibit interesting behaviors like chameleonic mimicry, indicating potential applications in molecular separation and analysis (Miragaya et al., 2010).

β-Cyclodextrin-Tetrathiafulvalene Derivative It has also been involved in the synthesis of β-cyclodextrin-tetrathiafulvalene derivatives, demonstrating the ability to form complexes and indicating potential applications in molecular sensing and host-guest chemistry (Surpateanu et al., 2006).

Safety and Hazards

3-Amino-1-adamantanol is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, meaning it can cause eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-1-adamantanol involves the conversion of 1-adamantanone to 3-amino-1-adamantanol via a series of chemical reactions.", "Starting Materials": [ "1-adamantanone", "ammonia", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "1. Reduction of 1-adamantanone to 1-adamantanol using sodium borohydride in ethanol", "2. Conversion of 1-adamantanol to 1-adamantyl acetate using acetic anhydride in the presence of a catalyst such as sulfuric acid", "3. Hydrolysis of 1-adamantyl acetate to 1-adamantanol using sodium hydroxide in water", "4. Conversion of 1-adamantanol to 3-amino-1-adamantanol using ammonia in the presence of hydrochloric acid" ] }

CAS RN

702-82-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5S,7R)-3-aminoadamantan-1-ol

InChI

InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2/t7-,8+,9?,10?

InChI Key

DWPIPTNBOVJYAD-BQKDNTBBSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)N

Appearance

Powder

Other CAS RN

702-82-9

Pictograms

Irritant

synonyms

3-Amino-1-adamantanol;  3-Amino-tricyclo[3.3.1.13,7]decan-1-ol;  1-Amino-3-hydroxyadamantane;  (3-Hydroxyadamantan-1-yl)amine; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 150 ml of concentrated sulfuric acid and 15 ml of concentrated nitric acid, cooled to 10° C. is added 10 g (0.053 moles) of 1-adamantanamine hydrochloride over 5 minutes. This mixture is stirred in an ice bath for 4 hours. The reaction is then poured over ice and the pH adjusted to pH 10 using 50% NaOH. The product is extracted into chloroform which is dried over MgSO4 and then evaporated to dryness. The residue is recrystallized from ethyl acetate to give 3-hydroxytricyclo[3.3.1.13,7 ]decan-1-amine (m.p. 260°-264° C.) which is used directly in step B.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
3-hydroxytricyclo[3.3.1.13,7 ]decan-1-amine

Synthesis routes and methods II

Procedure details

An autocrave was charged with 10 ml of methanol were added 10 mmol of the 1-nitro-3-adamantanol obtained by the method of Preparation Example 4, 5% Pd-C (10 mol % as Pd, relative to a substrate) and 1 ml of hydrochloric acid, and the mixture was stirred in a hydrogen atmosphere at a temperature of 80° C. for 2 hours. And, as a result, the 1-nitro-3-adamantanol was converted into a 1-amino-3-adamantanol (yield:95%) with a conversion of 99%.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-amino-3-adamantanol
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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